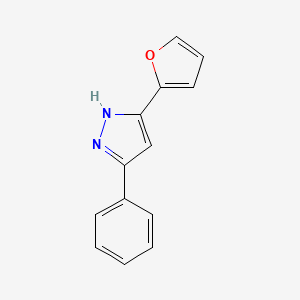

5-(furan-2-yl)-3-phenyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Furan-2-yl)-3-phenyl-1H-pyrazole: is a heterocyclic compound that features both furan and pyrazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(furan-2-yl)-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carbaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The furan ring in 5-(furan-2-yl)-3-phenyl-1H-pyrazole can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, targeting the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines.

Major Products Formed:

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

5-(Furan-2-yl)-3-phenyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring with furan and phenyl group substitutions. Its molecular formula is C13H10N2O, characterized by a five-membered pyrazole ring that contributes to its chemical properties. The presence of the furan moiety enhances its reactivity and biological activity, making it interesting in medicinal chemistry and material science.

Research Applications

This compound and its derivatives are utilized in various fields.

Antimicrobial Activity

A series of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazoles have been synthesized, incorporating pyrazole and furan rings . These compounds have been screened for in-vitro antimicrobial activity against bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Aspergillus niger and Candida albicans . The study of the structure-activity relationship (SAR) revealed that phenyl rings containing electron-withdrawing groups or halogens exhibit effective antimicrobial activity . Compound 2 (R=NO2) was found to be the most potent in the series due to the presence of the nitro group .

Anti-inflammatory Activity

In-vitro anti-inflammatory activity of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives has been explored . These compounds were screened for in-vitro anti-inflammatory activity using the egg albumin/protein denaturation method . Results indicated that compounds containing electron-releasing or electron-donating groups were the most active . Compound 7 (R=NH2) was identified as the most active compound in that series . Additionally, the presence of electron-withdrawing groups such as halogens influences the activity of these derivatives .

Anticancer Activity

Certain pyrazole derivatives have demonstrated anticancer activity . One study identified a compound with significant activity against A549 cells (a lung cancer cell line), with an IC50 of 27.7 µg/ml, comparable to doxorubicin (IC50 = 28.3 µg/ml) . Other pyrazole derivatives have shown remarkable activity against leukemia, renal cancer, and non-small cell lung cancer cell lines .

Other Biological Activities

Mécanisme D'action

The mechanism by which 5-(furan-2-yl)-3-phenyl-1H-pyrazole exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary, but often include modulation of signaling pathways and interaction with cellular proteins .

Comparaison Avec Des Composés Similaires

5-(Furan-2-yl)-1H-pyrazole: Similar structure but lacks the phenyl group.

3-Phenyl-1H-pyrazole: Similar structure but lacks the furan ring.

5-(Furan-2-yl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness: 5-(Furan-2-yl)-3-phenyl-1H-pyrazole is unique due to the presence of both furan and phenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and interactions compared to its simpler analogs .

Activité Biologique

5-(Furan-2-yl)-3-phenyl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with furan and phenyl groups, contributing to its unique chemical reactivity. The molecular formula is C11H9N3O. Various synthetic routes have been explored, including the reaction of hydrazine hydrate with chalcones in ethanol, yielding derivatives with varying substituents that influence biological activity .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) were determined through serial two-fold dilution methods. Compounds containing electron-withdrawing groups, such as nitro or halogens on the phenyl ring, exhibited enhanced activity .

- Anti-inflammatory Activity : The compound has shown promising results in inhibiting inflammation through mechanisms such as protein denaturation inhibition. In vitro studies indicated that certain derivatives effectively reduced inflammation markers, with IC50 values suggesting potent activity compared to standard anti-inflammatory drugs .

- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF7 and A549. The growth inhibition values (GI50) for these compounds suggest potential as anticancer agents, warranting further investigation into their mechanisms of action .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound Name | Structure Features | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Fluorine substitution | 32 | Antibacterial |

| 5-(2-bromo-4-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Bromine and chlorine substitution | 16 | Antifungal |

| 5-(nitrophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Nitro group presence | 8 | Broad-spectrum |

Table 2: Anti-inflammatory Activity Data

| Compound Name | Concentration (µg/mL) | % Inhibition at 250 µg/mL | IC50 (µg/mL) |

|---|---|---|---|

| Compound A | 250 | 26.33 | 743.49 |

| Compound B | 500 | 41.32 | 350.67 |

| Compound C | 1000 | 65.95 | 120.34 |

Propriétés

IUPAC Name |

5-(furan-2-yl)-3-phenyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-2-5-10(6-3-1)11-9-12(15-14-11)13-7-4-8-16-13/h1-9H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRRQXOVEKCBQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.